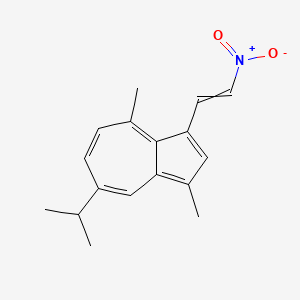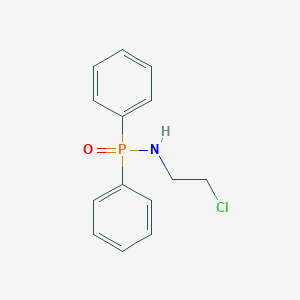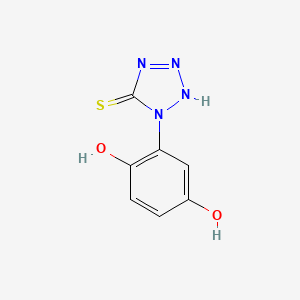
4-(Octadecyloxy)naphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Octadecyloxy)naphthalene-1-carboxylic acid is an organic compound characterized by a naphthalene ring substituted with an octadecyloxy group at the 4-position and a carboxylic acid group at the 1-position. This compound is notable for its unique structural features, which combine the aromatic properties of naphthalene with the long aliphatic chain of octadecyloxy, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Octadecyloxy)naphthalene-1-carboxylic acid typically involves the following steps:
Alkylation of Naphthalene: The initial step involves the alkylation of naphthalene to introduce the octadecyloxy group. This can be achieved through a Williamson ether synthesis, where naphthol is reacted with octadecyl bromide in the presence of a base such as potassium carbonate.
Carboxylation: The next step involves the introduction of the carboxylic acid group. This can be done through a Friedel-Crafts acylation reaction, where the alkylated naphthalene is treated with a carboxylating agent such as carbon dioxide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Octadecyloxy)naphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 4-(Octadecyloxy)naphthalene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The long aliphatic chain allows for integration into lipid bilayers, affecting membrane fluidity and function. The aromatic naphthalene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-Methoxynaphthalene-1-carboxylic acid: Similar structure but with a methoxy group instead of an octadecyloxy group.
1-Naphthalenecarboxylic acid: Lacks the octadecyloxy group, resulting in different physical and chemical properties.
Uniqueness: 4-(Octadecyloxy)naphthalene-1-carboxylic acid is unique due to its combination of a long aliphatic chain and an aromatic ring, providing distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Eigenschaften
CAS-Nummer |
93895-65-9 |
|---|---|
Molekularformel |
C29H44O3 |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
4-octadecoxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C29H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-32-28-23-22-27(29(30)31)25-20-17-18-21-26(25)28/h17-18,20-23H,2-16,19,24H2,1H3,(H,30,31) |
InChI-Schlüssel |
VRGNSIKZBFHPEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


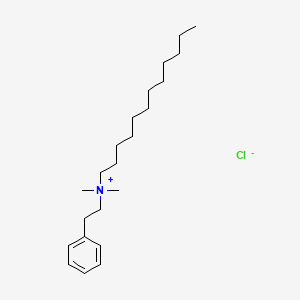

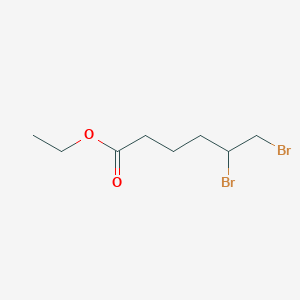
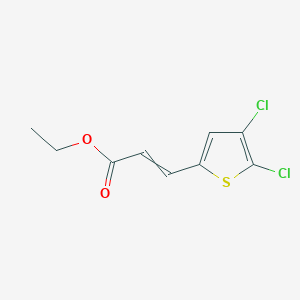

![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)
![3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile](/img/structure/B14352627.png)
methanone](/img/structure/B14352632.png)
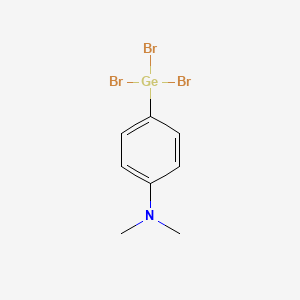
![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14352643.png)
